Coupling Time: Standard Protocol vs. Extended Cycles
The DMF-protected isoguanosine phosphoramidite (derived from N6-dimethylaminomethylidene isoguanosine as the key intermediate) enables standard coupling conditions on commercial synthesizers with no changes from the manufacturer's recommended protocol [1]. In contrast, the earlier diisobutylformamidine-protected 2'-deoxyisoguanosine phosphoramidite required extending coupling times of the standard protocol to ≥600 seconds (10 minutes) to achieve successful incorporation of multiple consecutive 2'-deoxyisoguanosine residues, even when using the O2-DPC protection [2].
| Evidence Dimension | Minimum effective phosphoramidite coupling time on automated synthesizer |
|---|---|
| Target Compound Data | Standard coupling time (no change from manufacturer default; typically 2-3 minutes for standard DNA synthesis) |
| Comparator Or Baseline | Diisobutylformamidine-protected 2'-deoxyisoguanosine phosphoramidite (compound 7e in Jurczyk et al., 1998): coupling time extended to ≥600 seconds (10 min) |
| Quantified Difference | At minimum a 3- to 5-fold reduction in required coupling time; the DMF-protected reagent operates at standard protocol speed while the comparator requires a >600 s dedicated step |
| Conditions | Solid-phase oligonucleotide synthesis using phosphoramidite chemistry on automated synthesizer; DMT release monitoring; Jurczyk et al. 1998, Helvetica Chimica Acta |
Why This Matters
For procurement decisions, shorter coupling time directly translates to faster oligonucleotide synthesis turnaround and full compatibility with existing automated synthesizer protocols, eliminating the need for custom programming or manual intervention required by earlier isoguanosine phosphoramidites.
- [1] Glen Research. dmf-isodG-CE Phosphoramidite (10-1078) Product Page. Usage: 'Coupling: No changes needed from standard method recommended by synthesizer manufacturer.' Available at: https://www.glenresearch.com/duplex-stability/dmf-isodg-ce-phosphoramidite10-1078.html. View Source
- [2] Jurczyk SC, Kodra JT, Rozzell JD, Benner SA, Battersby TR. Synthesis of Oligonucleotides Containing 2′-Deoxyisoguanosine and 2′-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry. Helvetica Chimica Acta. 1998;81(5-8):793-811. DOI: 10.1002/hlca.19980810502. (Extending coupling times to ≥600 s required for multiple consecutive 2′-deoxyisoguanosine incorporation.) View Source
